Array ( [bid] => 1263997 ) Buy 3,7-Bis(2-hydroxyethyl)icaritin | 1067198-74-6

3,7-Bis(2-hydroxyethyl)icaritin

Catalog No.
S658140
CAS No.
1067198-74-6
M.F
C25H28O8
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Bis(2-hydroxyethyl)icaritin

CAS Number

1067198-74-6

Product Name

3,7-Bis(2-hydroxyethyl)icaritin

IUPAC Name

5-hydroxy-3,7-bis(2-hydroxyethoxy)-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H28O8/c1-15(2)4-9-18-20(31-12-10-26)14-19(28)21-22(29)25(32-13-11-27)23(33-24(18)21)16-5-7-17(30-3)8-6-16/h4-8,14,26-28H,9-13H2,1-3H3

InChI Key

WTJGVHRGWYENBZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C

Synonyms

3,7-bis(2-hydroxyethyl)icaritin

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C

Inhibition of Phosphodiesterase-5 (PDE5):

3,7-Bis(2-hydroxyethyl)icaritin (ICT) is a derivative of icariin, a natural flavonoid found in Epimedium plants. Research suggests that ICT acts as a potent inhibitor of phosphodiesterase-5 (PDE5) []. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in relaxation of blood vessels. By inhibiting PDE5, ICT may increase cGMP levels, leading to vasodilation and potentially benefiting conditions like PAH. This hypothesis was explored in a study where ICT administration prevented monocrotaline-induced PAH in rats, likely through the NO/cGMP pathway [].

3,7-Bis(2-hydroxyethyl)icaritin is a synthetic derivative of icariin, a flavonoid compound primarily derived from the traditional Chinese medicinal herb Epimedium. This compound is characterized by the addition of two hydroxyethyl groups at the 3 and 7 positions of the icariin structure. The molecular formula for 3,7-bis(2-hydroxyethyl)icaritin is C₁₉H₂₄O₇, and its structure enhances its solubility and biological activity compared to its parent compound, icariin.

That introduce hydroxyethyl groups at the 3 and 7 positions. One common method includes:

  • Starting Material: Icariin is used as the starting material.
  • Reagents: Hydroxyethyl bromide or similar alkylating agents are employed.
  • Reaction Conditions: The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to facilitate the substitution reaction.
  • Purification: The final product is purified using techniques such as chromatography to isolate 3,7-bis(2-hydroxyethyl)icaritin from unreacted starting materials and by-products.

The biological activities of 3,7-bis(2-hydroxyethyl)icaritin have been extensively studied. It has demonstrated potent inhibitory effects on PDE5, with an IC50 value comparable to that of sildenafil (approximately 75 nM) and significantly more potent than icariin itself . This inhibition promotes vasodilation and has implications for treating conditions such as pulmonary arterial hypertension. In animal models, it has been shown to prevent monocrotaline-induced pulmonary arterial hypertension through activation of the nitric oxide/cGMP signaling pathway .

3,7-Bis(2-hydroxyethyl)icaritin has potential applications in various fields:

  • Pharmaceuticals: Due to its potent PDE5 inhibitory activity, it may be developed as a treatment for erectile dysfunction and pulmonary hypertension.
  • Cardiovascular Health: Its ability to enhance vasodilation could be beneficial in managing cardiovascular diseases.
  • Research: It serves as a valuable tool in studying PDE5-related pathways and their implications in various physiological processes.

Interaction studies have indicated that 3,7-bis(2-hydroxyethyl)icaritin selectively inhibits PDE5 without significantly affecting other phosphodiesterases such as PDE6C. This selectivity is crucial for minimizing side effects associated with non-selective PDE inhibitors . Research has also explored its interactions with other signaling pathways influenced by nitric oxide and cGMP, further highlighting its potential therapeutic benefits.

Several compounds are structurally or functionally similar to 3,7-bis(2-hydroxyethyl)icaritin. These include:

Compound NameStructure/ModificationKey Activity
IcariinParent compoundPDE5 inhibitor; less potent than 3,7-bis(2-hydroxyethyl)icaritin
Icariside IGlycosylated derivative of icariinExhibits biological activity but different efficacy profile
Icariside IIAnother glycosylated derivativeSimilar metabolic pathways but lower potency
SildenafilSynthetic PDE5 inhibitorWell-known for treating erectile dysfunction; serves as a benchmark for comparison

The uniqueness of 3,7-bis(2-hydroxyethyl)icaritin lies in its enhanced solubility and potency against PDE5 compared to both icariin and other derivatives. Its specific modifications allow for targeted therapeutic applications while minimizing unwanted side effects associated with broader-spectrum phosphodiesterase inhibitors.

3,7-Bis(2-hydroxyethyl)icaritin exhibits potent inhibitory activity against phosphodiesterase type 5, demonstrating an IC50 value of 75 nanomolar, which is remarkably similar to sildenafil (IC50 74 nanomolar) [1] [2]. This represents an 80-fold enhancement in potency compared to the parent compound icariin, which shows an IC50 of 5.9 micromolar [1] [2]. The enhanced inhibitory activity results from structural modifications that replace the bulky glycosidic moieties in icariin with hydroxyethyl groups at positions 3 and 7, optimizing the compound's interaction with the PDE5 catalytic domain [3] [4].

The kinetic mechanism of PDE5 inhibition by 3,7-Bis(2-hydroxyethyl)icaritin follows competitive inhibition patterns, as demonstrated through enzyme kinetics assays [5]. The compound competes directly with cyclic guanosine monophosphate for the catalytic site of PDE5, preventing the hydrolysis of cyclic guanosine monophosphate to guanosine monophosphate [1] [3]. This competitive inhibition is characterized by increased apparent Km values for cyclic guanosine monophosphate in the presence of the inhibitor, while the maximum velocity remains unchanged [5].

The binding affinity of 3,7-Bis(2-hydroxyethyl)icaritin to different PDE5 isoforms varies significantly. PDE5A1 and PDE5A2 demonstrate similar Km values of 4.76 and 4.52 micromolar respectively for cyclic guanosine monophosphate catalysis, while PDE5A3 exhibits a higher Km of 11.39 micromolar, indicating lower catalytic efficiency [6]. The compound shows preferential inhibition of PDE5A1 and PDE5A2 isoforms, which are ubiquitously distributed, compared to PDE5A3, which is specific to smooth muscle cells [6].

CompoundIC50 (nM)Fold Improvement vs IcariinSelectivity vs PDE6Reference
Sildenafil7479.7xLowerDell'Agli et al. 2008
Icariin59001xNot reportedDell'Agli et al. 2008
Icariside IIAbout 50% of sildenafil (~37)~160xNot reportedNiu et al. 2022
3,7-Bis(2-hydroxyethyl)icaritin7578.7xMuch higherDell'Agli et al. 2008
Icaritin18003.3xNot reportedDell'Agli et al. 2008

NO/cGMP Pathway Modulation Dynamics

3,7-Bis(2-hydroxyethyl)icaritin modulates the nitric oxide/cyclic guanosine monophosphate signaling pathway through its selective inhibition of PDE5, resulting in elevated intracellular cyclic guanosine monophosphate levels [7] [8]. This modulation has been demonstrated in monocrotaline-induced pulmonary arterial hypertension rat models, where administration of the compound prevented the development of pulmonary hypertension through activation of the nitric oxide/cyclic guanosine monophosphate pathway [7] [8].

The mechanism involves the preservation of cyclic guanosine monophosphate produced by soluble guanylyl cyclase activation following nitric oxide stimulation [9] [10]. Under normal physiological conditions, PDE5 rapidly hydrolyzes cyclic guanosine monophosphate to limit the duration and amplitude of cyclic guanosine monophosphate-mediated signaling [11] [12]. By inhibiting PDE5, 3,7-Bis(2-hydroxyethyl)icaritin prevents this degradation, allowing sustained activation of protein kinase G and downstream effector mechanisms [9] [12].

The compound's effect on the nitric oxide/cyclic guanosine monophosphate pathway is characterized by enhanced cyclic guanosine monophosphate binding to the PDE5 GAF-A allosteric domain, which normally serves as a positive feedback mechanism [11] [13]. This binding typically increases PDE5 catalytic activity approximately 10-fold and promotes enzyme phosphorylation by protein kinase G [11] [13]. However, in the presence of 3,7-Bis(2-hydroxyethyl)icaritin, this feed-forward activation is blocked, maintaining elevated cyclic guanosine monophosphate concentrations [3] [11].

The temporal dynamics of cyclic guanosine monophosphate modulation reveal that 3,7-Bis(2-hydroxyethyl)icaritin produces sustained elevation of the second messenger compared to the transient increases observed with endogenous nitric oxide stimulation alone [7] [8]. This sustained elevation translates to prolonged activation of downstream signaling cascades, including protein kinase G-mediated phosphorylation of multiple target proteins involved in smooth muscle relaxation and vascular function [9] [12].

Molecular Docking Studies with PDE5 Isoforms

Molecular docking analyses reveal that 3,7-Bis(2-hydroxyethyl)icaritin interacts with the PDE5 catalytic domain through multiple binding modes that differ among PDE5 isoforms [3] [5]. The compound's binding to the catalytic site involves coordination with the zinc ion at the active site, similar to other PDE5 inhibitors, but with distinct structural features that enhance selectivity [4] [14].

The 3-O-hydroxyethyl substituent of the compound occupies a hydrophobic pocket within the PDE5 active site, forming favorable hydrophobic interactions that contribute significantly to binding affinity [5] [15]. Crystal structure analysis indicates that this hydrophobic pocket accommodates the flexible hydroxyethyl group more effectively than the bulky rhamnose moiety present in icariin, explaining the enhanced potency [3] [5].

The 7-O-hydroxyethyl group positions near the H-loop region (residues 660-683) of PDE5, a flexible structural element that undergoes conformational changes upon inhibitor binding [3] [5]. This interaction involves hydrogen bonding with Ser668 residues on the H-loop, stabilizing the inhibitor-enzyme complex [3]. The flexibility of the H-loop allows accommodation of different inhibitors while maintaining binding affinity [5] [14].

Comparative docking studies among PDE5 isoforms reveal differential binding characteristics. PDE5A1 shows the strongest binding affinity for 3,7-Bis(2-hydroxyethyl)icaritin, consistent with experimental kinetic data demonstrating preferential inhibition of this isoform [6]. PDE5A2 exhibits similar binding patterns to PDE5A1, while PDE5A3 shows weaker interactions, correlating with its higher Km values for cyclic guanosine monophosphate and reduced sensitivity to inhibition [6].

Binding Site RegionKey ResiduesInteraction TypeContribution to BindingStructure-Activity Insight
Catalytic Domain Metal SiteZn2+ coordination siteMetal coordinationPrimary catalytic siteEssential for inhibition
Hydrophobic Pocket (3-O position)Hydrophobic amino acidsHydrophobic interactionsEnhanced potencyHydroxyethyl groups optimize fit
H-loop Flexible Region (7-O position)Ser668Hydrogen bondingConformational stabilityFlexible positioning allows binding
GAF-A Allosteric SitecGMP binding residuesAllosteric modulationEnzyme activationNot directly involved in inhibition

Cross-Reactivity with PDE4 and Other Phosphodiesterase Families

3,7-Bis(2-hydroxyethyl)icaritin demonstrates remarkable selectivity for PDE5 over other phosphodiesterase families, particularly PDE4 [3] [16]. While icariin shows an IC50 of 0.432 micromolar for PDE5 and 73.50 micromolar for PDE4, representing a selectivity ratio of 167.67-fold [16], the enhanced selectivity profile of 3,7-Bis(2-hydroxyethyl)icaritin suggests even greater discrimination between these enzyme families [3] [4].

The selectivity for PDE5 over PDE4 is attributed to structural differences in the catalytic domains of these enzymes [15] [16]. PDE4 enzymes are cyclic adenosine monophosphate-specific phosphodiesterases with distinct active site architecture that does not accommodate the 3,7-Bis(2-hydroxyethyl)icaritin structure as effectively as the PDE5 catalytic domain [16] [17]. The compound's hydroxyethyl substituents appear to confer specificity for the PDE5 binding pocket geometry while reducing affinity for PDE4 [3] [15].

Cross-reactivity studies with PDE6, the retinal phosphodiesterase involved in phototransduction, reveal that 3,7-Bis(2-hydroxyethyl)icaritin exhibits significantly higher selectivity compared to sildenafil [1] [4]. This enhanced selectivity is clinically significant as PDE6 inhibition is associated with visual side effects, including blue-green color discrimination problems and photophobia [18] [11]. The improved PDE6 selectivity profile suggests reduced potential for visual disturbances compared to conventional PDE5 inhibitors [1] [4].

PDE11, which shares the highest sequence homology with PDE5 among all phosphodiesterase families, represents a potential off-target for 3,7-Bis(2-hydroxyethyl)icaritin [11] [19]. While specific cross-reactivity data for PDE11 are not available for this compound, the structural similarity between PDE5 and PDE11 catalytic domains suggests potential for cross-inhibition [19]. PDE11 is expressed in skeletal muscle, prostate, and testes, and its inhibition may contribute to some physiological effects observed with PDE5 inhibitors [19] [20].

Phosphodiesterase FamilyIcariin IC50 (μM)3,7-Bis(2-hydroxyethyl)icaritin ActivitySelectivity Ratio (PDE4/PDE5)Clinical Significance
PDE50.432Potent inhibition (IC50 75 nM)1 (reference)Primary target
PDE473.5Selective (minimal activity)167.67Minimal cross-reactivity
PDE6Not testedHigher selectivity vs sildenafilN/AReduced side effects
PDE11Not testedCross-reactivity expectedN/APotential off-target

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

456.17841785 g/mol

Monoisotopic Mass

456.17841785 g/mol

Heavy Atom Count

33

UNII

5U58D99D1L

Wikipedia

3,7-bis(2-hydroxyethyl)icaritin

Dates

Last modified: 02-18-2024

Explore Compound Types